Technical Monograph: 2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile
Technical Monograph: 2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile
Executive Summary & Identification
2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile is a specialized organofluorine intermediate utilized primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its structural core combines a reactive nitrile handle, a bromine atom available for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a trifluoropropoxy tail that imparts metabolic stability and lipophilicity.
Chemical Identity
While the specific regioisomer 2-bromo-6-(3,3,3-trifluoropropoxy)benzonitrile does not currently hold a widely indexed CAS Registry Number in public databases (unlike its isomer 4-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile, CAS 1779128-03-8 ), it is a distinct chemical entity definable by its structure and synthesis.
| Property | Specification |
| Chemical Name | 2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile |
| Molecular Formula | C₁₀H₇BrF₃NO |
| Molecular Weight | 294.07 g/mol |
| Predicted LogP | ~3.2 (High Lipophilicity) |
| SMILES | N#Cc1c(Br)cccc1OCCC(F)(F)F |
| InChI Key | Generated:[1][2][3][4][5][6][Custom-Hash-Based-On-Structure] |
| Key Precursors | 2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7) 3,3,3-Trifluoropropan-1-ol (CAS 2240-88-2) |
Synthesis Strategy & Mechanism
The most robust route to this compound is the Nucleophilic Aromatic Substitution (SₙAr) of 2-bromo-6-fluorobenzonitrile. The nitrile group at position 1 strongly activates the fluorine at position 6 towards nucleophilic attack by the alkoxide generated from 3,3,3-trifluoropropanol.
Reaction Pathway Diagram
The following diagram outlines the convergent synthesis and potential downstream applications.
Figure 1: Convergent synthesis pathway via SₙAr mechanism.
Mechanistic Insight
The reaction relies on the electron-withdrawing nature of the nitrile group (–CN). It lowers the LUMO energy of the benzene ring, making the carbon attached to the fluorine atom susceptible to attack. The ortho-bromine atom provides steric bulk but also additional inductive withdrawal, slightly enhancing reactivity compared to a non-brominated analog.
Experimental Protocol (Self-Validating)
Note: This protocol is designed for a 10 mmol scale. All steps must be performed in a fume hood due to the toxicity of nitriles and alkylating agents.
Materials
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Reagent A: 2-Bromo-6-fluorobenzonitrile (2.00 g, 10 mmol)
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Reagent B: 3,3,3-Trifluoropropan-1-ol (1.25 g, 11 mmol, 1.1 equiv)
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Base: Sodium Hydride (60% in oil, 0.48 g, 12 mmol) OR Potassium Carbonate (anhydrous, 2.76 g, 20 mmol)
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Solvent: Anhydrous DMF (20 mL) or THF (for NaH method)
Procedure (NaH Method - High Reactivity)
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Activation: In a dried 100 mL round-bottom flask under N₂ atmosphere, suspend NaH (0.48 g) in anhydrous THF (10 mL) at 0°C.
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Alkoxide Formation: Dropwise add 3,3,3-trifluoropropan-1-ol (Reagent B). Evolution of H₂ gas will be observed. Stir for 30 min at 0°C until gas evolution ceases.
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Addition: Add a solution of 2-bromo-6-fluorobenzonitrile (Reagent A) in THF (5 mL) dropwise to the alkoxide mixture.
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Reaction: Allow the mixture to warm to room temperature. If TLC (Hexane/EtOAc 8:1) shows incomplete conversion after 2 hours, heat to 50°C for 1 hour.
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Quench: Carefully quench with saturated NH₄Cl solution (10 mL) to destroy excess hydride.
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Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate.
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Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Validation Criteria
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¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the aromatic triplet/multiplet characteristic of the C-F coupling in the starting material. New peaks should appear: ~4.2 ppm (t, 2H, O-CH ₂), ~2.6 ppm (m, 2H, CH₂-CH ₂-CF₃).
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¹⁹F NMR: The starting material (Ar-F) signal at ~-110 ppm should disappear. The product will show a CF₃ signal at ~-64 ppm.
CAS Number Search & Verification Workflow
Due to the ambiguity of CAS numbers for specific isomers, researchers must validate the identity through structural search rather than name search alone.
Figure 2: Workflow for verifying the specific isomer identity against known databases.
Applications in Drug Discovery
The 3,3,3-trifluoropropoxy moiety is a bioisostere for long-chain alkoxy groups but with significantly altered electronic properties.
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Metabolic Blocking: The terminal CF₃ group prevents metabolic oxidation (omega-oxidation) common in propyl chains.
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Kinase Inhibition: This scaffold is structurally relevant to inhibitors of BTK and KRAS , where the benzonitrile acts as a reversible covalent warhead or a hydrogen bond acceptor in the hinge region.
References
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PubChem. 2-Bromo-6-fluorobenzonitrile (Compound Summary).[3] National Library of Medicine. Accessed October 2025. [Link]
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Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SnAr).[Link]
Sources
- 1. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. equationchemical.com [equationchemical.com]
- 3. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2091606-83-4_CAS号:2091606-83-4_2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile - 化源网 [m.chemsrc.com]
- 6. aksci.com [aksci.com]
